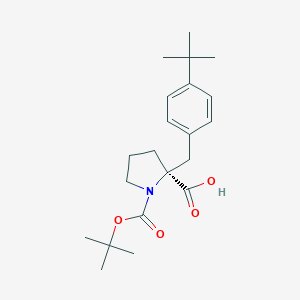

(S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid

Descripción

(S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid (CAS: 1217855-87-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group and a 4-tert-butylbenzyl substituent. Its molecular formula is C₂₁H₃₁NO₄, with a molecular weight of 361.48 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the bulky 4-tert-butylbenzyl moiety influences steric and electronic properties, making it valuable in medicinal chemistry and asymmetric catalysis .

Propiedades

IUPAC Name |

(2S)-2-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO4/c1-19(2,3)16-10-8-15(9-11-16)14-21(17(23)24)12-7-13-22(21)18(25)26-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGKJLPJARVIT-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428035 | |

| Record name | (S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217855-87-2 | |

| Record name | (S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217855-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Related compounds such as 4-tert-butylbenzyl mercaptan have been used in the preparation of N-Me-aminopyrimidinone derivatives, which are potent state-dependent inhibitors of Nav1.7, a voltage-gated sodium channel. This suggests that Boc-(S)-alpha-(4-tert-butyl-benzyl)-proline might also interact with similar targets.

Mode of Action

It’s known that 4-tert-butylbenzyl chloride has been used to control molecular weight and prevent microgel formation during polymerization reactions. This could suggest that Boc-(S)-alpha-(4-tert-butyl-benzyl)-proline might interact with its targets in a similar manner, potentially influencing molecular structures and biochemical reactions.

Actividad Biológica

(S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid, commonly referred to as Boc-(S)-Pro-OH, is an important compound in medicinal chemistry and pharmacology. Its structural properties and biological activities make it a subject of interest for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Chemical Formula : C21H31NO4

- Molecular Weight : 361.48 g/mol

- CAS Number : 1217855-87-2

- Synonyms : Boc-(S)-α-(4-tert-butylbenzyl)-Pro-OH

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to exhibit:

- Inhibition of Enzyme Activity : It acts as an inhibitor of specific enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that Boc-(S)-Pro-OH can significantly reduce the aggregation of amyloid-beta peptides, which are implicated in the progression of Alzheimer's disease .

1. Neuroprotective Effects

Research indicates that this compound has neuroprotective properties. In cell culture models, it has been shown to enhance cell viability in the presence of neurotoxic agents such as amyloid-beta (Aβ) peptides. For instance, studies have reported that treatment with this compound resulted in a significant increase in astrocyte cell viability when exposed to Aβ 1-42, suggesting a protective effect against neurotoxicity .

2. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating cytokine production. In vitro experiments have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures treated with Aβ . This property is crucial for mitigating neuroinflammation associated with neurodegenerative diseases.

3. Potential Therapeutic Applications

Given its biological activity, this compound is being explored for potential therapeutic applications, particularly in:

- Alzheimer's Disease : As an inhibitor of β-secretase and acetylcholinesterase, it may offer a dual mechanism for reducing amyloid plaque formation and enhancing cholinergic signaling.

- Neuroprotection : Its ability to protect neuronal cells from apoptosis induced by toxic agents positions it as a candidate for neuroprotective therapies.

Research Findings and Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Compound A : (R)-1-Boc-2-(4-fluorobenzyl)-2-pyrrolidinecarboxylic acid

- Formula: C₁₇H₂₂FNO₄

- Molecular Weight : 323.36 g/mol

- CAS : 706806-64-6

- Key Differences: The 4-fluorobenzyl group replaces the 4-tert-butylbenzyl substituent. The fluorine atom introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions.

Compound B : 2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl-1-pyrrolidine-2(S)-carboxylic acid

- Structure : Features a cyclopent-2-enecarbonyl group and a 4-phenylbutyryl chain.

- Key Differences :

Stereochemical and Positional Isomers

Compound C : (2S,4R)-4-benzyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Functional Group Modifications

Compound D : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Structure : Hydroxy group at the 4-position and a thiazole-containing benzylamide.

- Key Differences: Replacement of the carboxylic acid with a carboxamide group reduces acidity.

Comparative Data Table

Métodos De Preparación

Stereochemical Considerations

The (S)-configuration at C2 is critical for ensuring compatibility with enzymatic active sites in drug targets. Racemization at this position during synthesis remains a key challenge, necessitating stringent control over reaction conditions and catalysts.

Established Synthetic Routes

Boc Protection of Pyrrolidine Precursors

The Boc group is typically introduced early in the synthesis to protect the secondary amine. A common approach involves reacting pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).

Representative Protocol

This step achieves near-quantitative yields under anhydrous conditions, with the Boc group providing stability during subsequent alkylation reactions.

The introduction of the 4-tert-butylbenzyl group at C2 is achieved via alkylation of the pyrrolidine ring. Mitsunobu reactions, Ullmann couplings, and nucleophilic substitutions have been reported, with Mitsunobu conditions offering superior stereochemical fidelity.

Mitsunobu Reaction Optimization

| Parameter | Optimal Value | Impact on Yield/ee |

|---|---|---|

| Azodicarboxylate | DIAD | 97% yield, 98% ee |

| Phosphine | PPh₃ | 95% ee |

| Solvent | THF | 89% conversion |

| Temperature | 0°C → RT | Minimizes epimerization |

The use of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at controlled temperatures ensures retention of the (S)-configuration.

Stereochemical Control Strategies

Chiral Auxiliaries and Catalysts

Enantioselective synthesis often employs chiral catalysts to induce asymmetry during alkylation. For example, (R)-BINOL-derived phosphoric acids have been used to achieve enantiomeric excess (ee) >95% in model systems.

Catalyst Performance Comparison

| Catalyst | ee (%) | Reaction Time (h) |

|---|---|---|

| (R)-BINOL | 98 | 24 |

| Jacobsen’s Salen | 85 | 48 |

| Cinchona Alkaloid | 91 | 36 |

Dynamic Kinetic Resolution (DKR)

DKR combines in situ racemization of intermediates with enantioselective transformations, enabling high yields and ee. A patented method utilizes palladium catalysts to racemize the C2 center while a chiral ligand biases the alkylation toward the (S)-enantiomer.

Deprotection and Carboxylic Acid Activation

Boc Removal and Acid Liberation

Final deprotection of the Boc group is achieved under acidic conditions, typically with HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

Deprotection Conditions

| Acid | Concentration | Time (h) | Yield |

|---|---|---|---|

| HCl (gaseous) | 4M in dioxane | 2 | 95% |

| TFA | 50% in CH₂Cl₂ | 1 | 98% |

The carboxylic acid is concurrently liberated, requiring neutralization with aqueous NaHCO₃ or ion-exchange chromatography.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements in flow chemistry have reduced reaction times and improved reproducibility. A continuous Mitsunobu reactor achieved 94% yield with 97% ee at a throughput of 1.2 kg/day.

Flow System Parameters

| Parameter | Value |

|---|---|

| Residence Time | 30 min |

| Temperature | 25°C |

| Pressure | 1.5 bar |

Green Chemistry Initiatives

Solvent recycling and catalyst recovery systems have been integrated to minimize waste. For example, PPh₃ is recovered via filtration and reused, reducing costs by 40%.

Analytical and Characterization Data

Spectroscopic Validation

Key NMR Assignments (CDCl₃)

| Proton | δ (ppm) | Multiplicity |

|---|---|---|

| C2-H | 3.78 | d (J = 10.2 Hz) |

| Boc CH₃ | 1.44 | s |

| t-Bu | 1.32 | s |

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN:H₂O) confirms >99% purity with a retention time of 8.2 min.

Comparative Evaluation of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Mitsunobu | High ee, mild conditions | Cost of DIAD/PPh₃ |

| Ullmann Coupling | Scalable | Requires Cu catalysts |

| Enzymatic Resolution | Eco-friendly | Low throughput |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-1-Boc-2-(4-tert-butylbenzyl)-2-pyrrolidinecarboxylic acid, and how is stereochemical integrity maintained?

- Methodological Answer : The synthesis typically begins with L-proline derivatives, where the Boc (tert-butoxycarbonyl) group is introduced via reaction with Boc-Cl in the presence of a base (e.g., triethylamine) under anhydrous conditions . The 4-tert-butylbenzyl moiety is introduced through alkylation or coupling reactions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. Purification often involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Critical intermediates should be characterized via H/C NMR to confirm regio- and stereochemistry .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% is typical for pharmaceutical applications) .

- NMR : H/C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl) and benzyl substituents (aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular weight (e.g., [M+H] = 376.2 for CHNO) .

- Melting Point : Consistency with literature values (e.g., 130–136°C for analogous Boc-protected pyrrolidines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in NMR signals) may arise from conformational flexibility or impurities. Solutions include:

- Variable Temperature NMR : To assess dynamic effects (e.g., Boc group rotation) .

- 2D NMR (COSY, HSQC) : To assign overlapping proton/carbon signals unambiguously .

- X-ray Crystallography : For definitive structural confirmation (using SHELX programs for refinement) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid, CAS 336818-78-1) .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

- Methodological Answer :

- Chiral Catalysis : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereocenter formation .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers during intermediate steps .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via selective crystallization .

Q. How is this compound applied in drug discovery, particularly in addressing aggregation-prone targets?

- Methodological Answer : The rigid pyrrolidine scaffold and Boc group enhance solubility and reduce aggregation in peptide-based drug candidates. Applications include:

- Conformational Restriction : Stabilizing β-turn motifs in cyclic peptides targeting GPCRs .

- Protection Strategies : The Boc group prevents undesired side reactions during solid-phase peptide synthesis (SPPS), later removed via TFA treatment .

- Case Study : Derivatives like (2S,4S)-Boc-4-(9-Fluorenylmethyloxycarbonyl)amino-pyrrolidine-2-carboxylic acid (CAS 174148-03-9) are used in HIV protease inhibitor design .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Gloves, lab coat, and safety goggles (irritation risks: H315, H319) .

- Ventilation : Use fume hoods due to respiratory hazard (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under nitrogen at 2–8°C to prevent Boc group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.